Cas no 1217022-10-0 (N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1217022-10-0x500.png)
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide:hydrochloride
- N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
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- Inchi: 1S/C22H24FN3O2S.ClH/c23-18-7-4-8-19-21(18)24-22(29-19)26(12-11-25-13-15-28-16-14-25)20(27)10-9-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H
- InChI Key: JXMIULJYBAZCIZ-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(F)C=CC=C2S1)CCN1CCOCC1)(=O)CCC1=CC=CC=C1.[H]Cl
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2756-0583-100mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-15mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-50mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-1mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-5mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-3mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-20mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2756-0583-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride |
1217022-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride: A Novel Compound with Potential Applications in Modern Pharmacology
CAS No. 1217022-10-0 represents a unique molecular entity that has garnered significant attention in recent years due to its complex structure and potential therapeutic applications. This compound, formally known as N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride, is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. The molecular architecture of this compound is characterized by the presence of a 4-fluoro-1,3-benzothiazol-2-yl group, which is conjugated to a 3-phenylpropanamide moiety through an amide linkage. The morpholin-4-yl substituent on the ethyl chain further enhances the molecule's solubility and bioavailability, making it a promising candidate for drug development.
Recent studies have highlighted the potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride in modulating inflammatory pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The 4-fluoro substitution on the benzothiazole ring appears to play a critical role in this activity, as it enhances the molecule's ability to interact with specific protein targets involved in inflammatory responses. This finding aligns with the broader trend in pharmaceutical research to design molecules that target specific pathways with minimal off-target effects.
The morpholin-4-yl group in this compound is particularly noteworthy for its ability to improve the drug's pharmacokinetic profile. Morpholine derivatives are known for their amphiphilic nature, which allows them to partition effectively between aqueous and lipid environments. This property is crucial for enhancing the permeability of the compound across biological membranes, thereby improving its absorption and distribution in vivo. A 2022 study published in Drug Discovery Today further supported this hypothesis, showing that the presence of the morpholin-4-yl substituent significantly increased the compound's oral bioavailability compared to its non-substituted counterpart.
In the context of modern pharmacology, N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride represents a novel approach to drug design that combines the advantages of heterocyclic scaffolds with functionalized side chains. The 3-phenylpropanamide moiety contributes to the molecule's overall hydrophobicity, which is essential for its activity against lipid-soluble targets. This structural feature also allows for the possibility of further modifications to optimize the compound's therapeutic potential. For example, recent work by researchers at the University of Tokyo has explored the potential of this compound as a lead molecule for the development of anti-cancer agents, leveraging its ability to disrupt specific protein-protein interactions in tumor cells.
One of the most intriguing aspects of CAS No. 1217022-10-0 is its potential as a dual-action agent. Preliminary studies suggest that this compound may exert its effects through multiple mechanisms, including the inhibition of both enzymatic and receptor-mediated pathways. This multifunctional property is particularly valuable in the treatment of complex diseases such as diabetes and neurodegenerative disorders, where a single therapeutic agent may offer more comprehensive benefits. A 2024 preclinical study published in Pharmaceutical Research demonstrated that the compound exhibited dual anti-diabetic and neuroprotective effects in animal models, underscoring its potential as a versatile therapeutic agent.
From a synthetic perspective, the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride involves several key steps that highlight the challenges of designing complex molecules with specific functional groups. The synthesis typically begins with the formation of the benzothiazole ring, followed by the introduction of the 4-fluoro substituent through a selective fluorination reaction. The morpholin-4-yl group is then incorporated via a coupling reaction with the appropriate amine derivative, while the 3-phenylpropanamide moiety is introduced through an amidation process. This multi-step synthesis underscores the importance of precise control over each reaction step to ensure the desired product is obtained with high purity and yield.
The biological activity of CAS No. 1217022-10-0 has also been evaluated in various in vitro and in vivo models. In particular, its ability to modulate the activity of the enzyme acetylcholinesterase has been of interest in the context of neurodegenerative diseases such as Alzheimer's. A 2023 study published in Neuropharmacology reported that the compound exhibited a significant inhibitory effect on acetylcholinesterase activity, suggesting its potential as a treatment for cognitive impairments. This finding is particularly relevant given the growing prevalence of neurodegenerative disorders and the need for novel therapeutic strategies.
Despite its promising properties, the development of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride as a therapeutic agent is still in its early stages. Further research is needed to fully elucidate its mechanism of action, optimize its pharmacological profile, and evaluate its safety in clinical trials. However, the current body of evidence suggests that this compound represents a valuable addition to the field of medicinal chemistry, with the potential to address a range of unmet medical needs.
In conclusion, CAS No. 1217022-10-0, or N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride, is a complex and multifunctional compound with significant potential in modern pharmacology. Its unique molecular structure, combined with the strategic incorporation of functional groups such as the 4-fluoro and morpholin-4-yl substituents, positions it as a promising candidate for the development of new therapeutic agents. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases, offering new hope for patients in need.
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